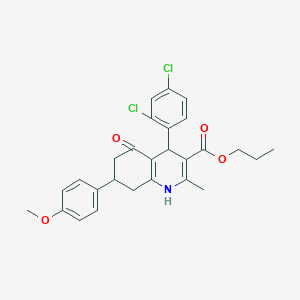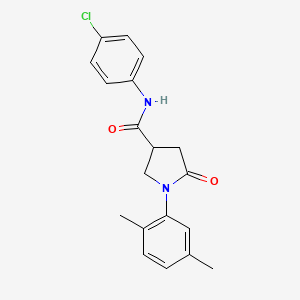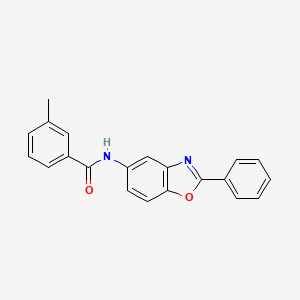
1-(4-methoxyphenyl)-3-(2-pyridinylamino)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)-3-(2-pyridinylamino)-2-propen-1-one, also known as STK-26 inhibitor, is a chemical compound that has garnered significant attention in the scientific community due to its potential use in treating various diseases.
Mécanisme D'action
1-(4-methoxyphenyl)-3-(2-pyridinylamino)-2-propen-1-one inhibits 1-(4-methoxyphenyl)-3-(2-pyridinylamino)-2-propen-1-one by binding to its active site and preventing it from phosphorylating its substrates. This, in turn, leads to the inhibition of downstream signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects:
The inhibition of 1-(4-methoxyphenyl)-3-(2-pyridinylamino)-2-propen-1-one by 1-(4-methoxyphenyl)-3-(2-pyridinylamino)-2-propen-1-one has been shown to have various biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis and inhibit cell proliferation. In Parkinson's disease, it has been found to reduce the formation of Lewy bodies. In Alzheimer's disease, it has been found to reduce the formation of amyloid plaques.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-methoxyphenyl)-3-(2-pyridinylamino)-2-propen-1-one in lab experiments include its specificity for 1-(4-methoxyphenyl)-3-(2-pyridinylamino)-2-propen-1-one and its potential therapeutic applications in various diseases. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
For research on 1-(4-methoxyphenyl)-3-(2-pyridinylamino)-2-propen-1-one include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties. Additionally, the identification of other 1-(4-methoxyphenyl)-3-(2-pyridinylamino)-2-propen-1-one inhibitors and the investigation of their potential therapeutic applications could also be explored.
Méthodes De Synthèse
The synthesis of 1-(4-methoxyphenyl)-3-(2-pyridinylamino)-2-propen-1-one involves the reaction of 4-methoxybenzaldehyde and 2-pyridinecarboxaldehyde with ethyl cyanoacetate in the presence of a base. The resulting product is then subjected to a series of reactions to yield the final compound.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)-3-(2-pyridinylamino)-2-propen-1-one has been found to have potential therapeutic applications in various diseases, including cancer, Parkinson's disease, and Alzheimer's disease. It has been shown to inhibit 1-(4-methoxyphenyl)-3-(2-pyridinylamino)-2-propen-1-one, a protein kinase that is overexpressed in cancer cells. In Parkinson's disease, 1-(4-methoxyphenyl)-3-(2-pyridinylamino)-2-propen-1-one has been found to be involved in the formation of Lewy bodies, a hallmark of the disease. In Alzheimer's disease, 1-(4-methoxyphenyl)-3-(2-pyridinylamino)-2-propen-1-one has been found to be involved in the formation of amyloid plaques.
Propriétés
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(pyridin-2-ylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-19-13-7-5-12(6-8-13)14(18)9-11-17-15-4-2-3-10-16-15/h2-11H,1H3,(H,16,17)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEFYWMYNOBNRM-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(2-pyridinylamino)-2-propen-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

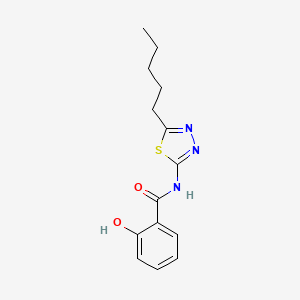
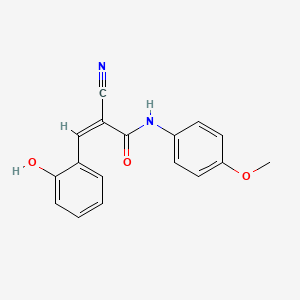
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B4895649.png)
![ethyl 3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4895653.png)

![methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate](/img/structure/B4895663.png)
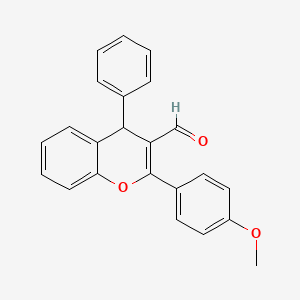
![3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4895678.png)
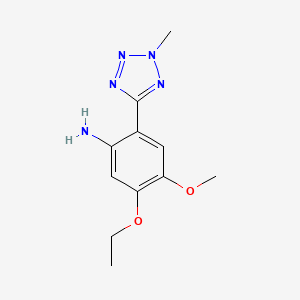
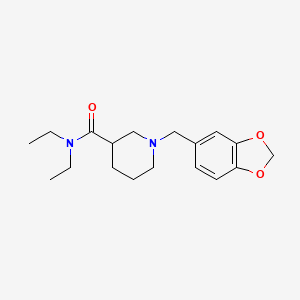
![4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4895697.png)
